molecular formula C7H9NO5 B12853548 4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid CAS No. 857207-74-0

4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid

Cat. No.: B12853548
CAS No.: 857207-74-0
M. Wt: 187.15 g/mol
InChI Key: PGJHCOMOWHMVBP-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with hydroxyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound, in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature or slightly elevated temperatures, and may require a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as solvent choice and temperature control, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

857207-74-0

Molecular Formula

C7H9NO5

Molecular Weight

187.15 g/mol

IUPAC Name

4-hydroxy-2-methyl-2,3-dihydropyrrole-1,3-dicarboxylic acid

InChI

InChI=1S/C7H9NO5/c1-3-5(6(10)11)4(9)2-8(3)7(12)13/h2-3,5,9H,1H3,(H,10,11)(H,12,13)

InChI Key

PGJHCOMOWHMVBP-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=CN1C(=O)O)O)C(=O)O

Origin of Product

United States

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